4-Fluoro-2-nitro-1,1'-biphenyl
Overview
Description
4-Fluoro-2-nitro-1,1’-biphenyl, also known as 4-fluoro-2-nitro-1-phenylbenzene, is a chemical compound with the molecular formula C12H8FNO2 . It is a fluorinated biphenyl compound .
Synthesis Analysis
The synthesis of 4-Fluoro-2-nitro-1,1’-biphenyl involves various chemical reactions. For instance, the reaction mixture is diluted with CH2Cl2, filtered through a layer of Al2O3, and then concentrated under vacuum .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-nitro-1,1’-biphenyl can be viewed using Java or Javascript . It has a molecular weight of 217.201 .Chemical Reactions Analysis
4-Fluoro-2-nitro-1,1’-biphenyl undergoes various chemical reactions. For example, it can be produced via Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
4-Fluoro-2-nitro-1,1’-biphenyl is insoluble in water . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Fluorescence and Quantum-Chemical Calculations
4-Fluoro-2-nitro-1,1'-biphenyl derivatives have been synthesized and studied for their fluorescent sensor capabilities in proton-rich environments. These compounds exhibit changes in their photophysical properties depending on the protonation of the environment. This was investigated using UV absorption, steady-state and time-resolved fluorescence spectroscopy, as well as semi-empirical and DFT calculations. Such compounds show potential for use in proton sensing and related applications (Sadowska et al., 2010).
Synthesis and Chemical Reactions
This compound analogues have been synthesized and reacted with various amines and aromatic compounds. The study of their proton magnetic resonance spectra has provided insights into the structural properties of these compounds, which is useful in various chemical syntheses and analysis (Wilshire, 1967).
Photochemical Applications
These compounds have potential as biochemical photoprobes. The photosubstitutions of this compound ethers with different amines suggest their usefulness in biochemical studies, offering a novel approach for investigating biochemical processes and structures (Pleixats et al., 1989).
Impact on Rotational Energy Barrier
Studies on this compound derivatives have revealed the impact of substituents on the rotational energy barrier of these compounds. This is significant in understanding the dynamic properties of such molecules and has implications in materials science and molecular engineering (Wolf et al., 1995).
Applications in Molecular Electronics
This compound derivatives have been studied for their potential in molecular electronics. The attachment of these compounds on diamond substrates has been explored for creating chemical patterns, suggesting their use in advanced sensing technologies and molecular electronic applications (Lud et al., 2006).
Safety and Hazards
Handling 4-Fluoro-2-nitro-1,1’-biphenyl requires caution. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWHEAGMVRSASJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464037 | |
Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390-06-7 | |
Record name | 4-Fluoro-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50464037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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